(-)-Sabinene

Übersicht

Beschreibung

(-)-Sabinene is a naturally occurring bicyclic monoterpene. It is found in the essential oils of various plants, including the Norway spruce (Picea abies) and the Holm oak (Quercus ilex). This compound is known for its distinctive spicy and woody aroma, making it a valuable component in the fragrance and flavor industries.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Sabinene can be achieved through several methods. One common approach involves the cyclization of geranyl pyrophosphate, a precursor in the biosynthesis of many terpenes. This reaction typically requires the presence of specific enzymes or catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrially, this compound is often extracted from natural sources through steam distillation. The essential oils containing this compound are subjected to steam, which helps to volatilize the compound. The vapor is then condensed and collected, yielding a mixture of essential oils from which this compound can be isolated.

Analyse Chemischer Reaktionen

Reaction Pathways

Sabinene reacts with OH radicals via two primary pathways :

-

Hydrogen abstraction from the methyl group.

-

OH addition at the exocyclic C=C bond (dominant pathway, >90%).

Upon OH addition, the tertiary alkyl radical undergoes rapid ring-opening (due to strain in the three-membered bicyclic structure) to form the organic peroxy radical SABINOHBO₂ . This contrasts with β-pinene, where ring-opening is less competitive (30% yield) .

Rate Coefficients

The temperature-dependent rate coefficient follows the Arrhenius equation :

Experimental values at 298 K align with literature data within uncertainties .

Product Yields

Key products from OH oxidation include :

| Product | Yield (%) | Conditions |

|---|---|---|

| Acetone | 21 ± 15 | Chamber experiments |

| Formaldehyde | 46 ± 25 | Chamber experiments |

| Sabinaketone | 18 ± 16 | Chamber experiments |

Mechanism

Sabinene reacts with ozone to form four primary ozonides (POZs), decomposing into :

-

Sabinaketone + CH₂OO (17% yield).

-

Formaldehyde (HCHO) + Criegee Intermediates (CI-1/CI-2) (45% CI-1, 38% CI-2).

CI-1 rapidly isomerizes to a vinyl hydroperoxide (VHP) at ~2,700 s⁻¹, producing OH radicals . CI-2 reacts with water to form α-hydroxyalkyl hydroperoxides (αHAHPs), decomposing to sabinaketone and H₂O₂ .

Rate Coefficient

At 278 K, the ozonolysis rate coefficient is :

This is 58% lower than previous room-temperature estimates .

Product Yields

| Product | Yield (%) | Conditions |

|---|---|---|

| Sabinaketone | 35–50 | Humid environments |

| Formaldehyde | 46 ± 25 | Chamber experiments |

Comparison with β-Pinene

Sabinene’s three-membered ring increases strain, leading to distinct reactivity compared to β-pinene :

| Parameter | Sabinene | β-Pinene |

|---|---|---|

| Ring-opening RO₂ yield | 99% | 30% |

| CI-1 isomerization rate | 2,700 s⁻¹ | Slower |

Theoretical Studies

Quantum chemical calculations (M06-2X/6-311G(2df,2p) level) predict :

Wissenschaftliche Forschungsanwendungen

Muscle Atrophy Prevention

Recent studies have demonstrated that (-)-sabinene can prevent skeletal muscle atrophy by modulating specific signaling pathways. In an experiment involving starved myotubes, sabinene treatment inhibited the activation of the ROS-mediated MAPK/MuRF-1 pathway, which is crucial for muscle atrophy regulation. The administration of sabinene significantly increased myotube diameters and reduced MuRF-1 expression levels in fasted rats, suggesting its potential as a therapeutic agent against muscle wasting conditions such as cachexia and malnutrition .

Angiostatic and Antiangiogenic Effects

In silico and in vitro studies have shown that this compound exhibits angiostatic and antiangiogenic properties. These effects were confirmed through molecular docking studies against known antiangiogenic targets, indicating that sabinene may be repurposed for new therapeutic uses in conditions where abnormal blood vessel growth is a concern .

Antimicrobial Activity

This compound has been identified as having significant antimicrobial properties against various pathogenic microorganisms. Its effectiveness was evaluated through multiple assays, demonstrating its ability to inhibit the growth of bacteria and fungi, making it a potential candidate for natural preservatives in food systems .

Food Preservation

Research indicates that this compound can be utilized as a natural food preservative due to its antimicrobial activity. It can serve as an alternative to synthetic preservatives, addressing consumer concerns regarding food safety and health risks associated with artificial additives .

Green Solvent

This compound is being explored as a green solvent in organic synthesis due to its low toxicity and biodegradability. It has been successfully used in the synthesis of thiazolo[5,4-b]pyridine heterocycles under thermal activation or microwave irradiation, showcasing its effectiveness compared to conventional solvents . This application supports sustainable practices in chemical manufacturing by reducing reliance on harmful solvents.

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Wirkmechanismus

The mechanism of action of (-)-Sabinene involves its interaction with various molecular targets. Its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes, leading to cell lysis and death. The anti-inflammatory effects of this compound are thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes, such as cyclooxygenase.

Vergleich Mit ähnlichen Verbindungen

α-Pinene: Like (-)-Sabinene, α-Pinene is a bicyclic monoterpene found in many essential oils. It shares similar aromatic properties but differs in its chemical structure and reactivity.

β-Pinene: Another bicyclic monoterpene, β-Pinene, has a similar structure to α-Pinene but with different stereochemistry, leading to distinct physical and chemical properties.

Limonene: Limonene is a monocyclic monoterpene with a citrus aroma. It differs from this compound in its ring structure and functional groups.

Uniqueness: this compound’s unique bicyclic structure and specific stereochemistry distinguish it from other monoterpenes. Its distinct aroma and reactivity profile make it a valuable compound in various applications, from fragrances to pharmaceuticals.

Biologische Aktivität

(-)-Sabinene is a bicyclic monoterpene found in various essential oils, particularly from plants such as Juniperus sabina and Origanum majorana. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, antimicrobial, and potential therapeutic effects. This article explores the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

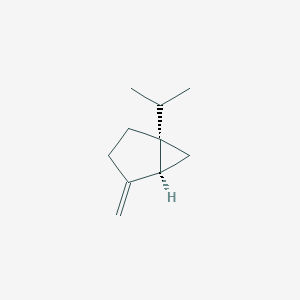

This compound has the following chemical structure:

- Chemical Formula : C₁₀H₁₈

- Molecular Weight : 138.25 g/mol

Its structure contributes to its reactivity and interaction with biological systems, making it a subject of interest in pharmacological studies.

1. Antioxidant Activity

Recent studies have demonstrated that this compound exhibits significant antioxidant properties. In vitro assays using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method showed that this compound effectively scavenges free radicals in a concentration-dependent manner. For instance, a study reported that at a concentration of 300 μM, this compound significantly reduced reactive oxygen species (ROS) levels in starved myotubes, suggesting its potential role in mitigating oxidative stress .

2. Anti-inflammatory Effects

This compound has been observed to inhibit inflammatory pathways. It was found to downregulate the expression of MuRF-1 (Muscle RING-finger 1), a protein associated with muscle atrophy and inflammation. In a study involving fasted rats, administration of this compound resulted in reduced MuRF-1 levels and improved muscle fiber size, indicating its potential utility in preventing skeletal muscle atrophy induced by malnutrition .

3. Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies. It has shown effectiveness against several pathogens, including bacteria and fungi. For example, research indicated that this compound could inhibit the growth of certain bacterial strains, demonstrating its potential as a natural preservative or therapeutic agent .

4. Angiostatic Effects

This compound has also been investigated for its angiostatic properties. Molecular docking studies suggested that it may interact with targets involved in angiogenesis, potentially inhibiting the formation of new blood vessels—a critical process in tumor growth and metastasis .

Data Table: Biological Activities of this compound

Case Study 1: Muscle Atrophy Prevention

In a controlled study involving fasted rats, administration of this compound was shown to reverse muscle atrophy by inhibiting the MAPK/MuRF-1 pathway. The results indicated that this compound not only prevented the increase in MuRF-1 levels but also supported muscle fiber integrity during periods of nutrient deprivation .

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial effects of this compound against common foodborne pathogens. The results demonstrated significant inhibition at varying concentrations, suggesting its potential use as a natural preservative in food products .

Eigenschaften

IUPAC Name |

(1S,5S)-4-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-7(2)10-5-4-8(3)9(10)6-10/h7,9H,3-6H2,1-2H3/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDVASEGYNIMXJL-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C12CCC(=C)C1C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@]12CCC(=C)[C@@H]1C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317813 | |

| Record name | (-)-Sabinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10408-16-9 | |

| Record name | (-)-Sabinene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10408-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sabinene, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010408169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Sabinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,5R)-2-methylidene-5-propan-2-ylbicyclo[3.1.0]hexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SABINENE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W0K1SDY3N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (-)-Sabinene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of (-)-Sabinene?

A1: this compound has a molecular formula of C10H16 and a molecular weight of 136.23 g/mol.

Q2: Which spectroscopic techniques are useful for characterizing this compound?

A2: Gas chromatography-mass spectrometry (GC-MS) is commonly employed for identifying and quantifying this compound in essential oils and extracts. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Nuclear magnetic resonance (NMR) spectroscopy, both 1H and 13C, can be used to determine the structure and confirm the identity of this compound. []

Q3: In which plant species is this compound found, and does its concentration vary?

A3: this compound is a common constituent of essential oils from various plants, including Citrus species (e.g., mandarin, sweet orange, bergamot), Daucus carota (carrot), Juniperus species (junipers), Laurus nobilis (bay), Hyptis suaveolens, Ziziphus jujuba, and Origanum vulgare (oregano). [, , , , , , , , , , , , , , , ] The concentration of this compound can vary significantly depending on factors such as plant species, geographical location, growth stage, and extraction method. [, , , , , , ]

Q4: What factors can influence the essential oil yield and composition of plants containing this compound?

A4: Several factors contribute to variations in essential oil yield and composition, including:

- Plant Part: Different plant parts (leaves, flowers, fruits, stems, roots) can have distinct essential oil profiles. [, , , , , , , , , ] For instance, Vitex agnus-castus fruits yielded different oil compositions depending on whether they were comminuted before distillation. []

- Growth Stage: The age and developmental stage of the plant can impact essential oil production. [, , ]

- Environmental Factors: Climate, soil conditions, and altitude can all influence essential oil synthesis. [, , ] For example, Pinus caribaea grown in nutrient-poor soils exhibited higher this compound levels than those in richer soils. []

- Extraction Method: The method employed for essential oil extraction (e.g., hydrodistillation, supercritical fluid extraction) can influence the yield and composition of the oil. [, , ]

Q5: What are the known biological activities of this compound?

A5: this compound, along with other components in essential oils, has demonstrated various biological activities, including:

- Antimicrobial: Essential oils rich in this compound have shown activity against various bacteria and fungi. [, , , , , , , , ]

- Antioxidant: this compound contributes to the antioxidant properties observed in certain essential oils. [, , ]

- Anti-inflammatory: Some essential oils containing this compound have shown potential anti-inflammatory activity. []

- Schistosomicidal: Research suggests that this compound may contribute to the schistosomicidal effects of certain essential oils against Schistosoma mansoni worms. []

Q6: What are the potential applications of this compound based on its biological activities?

A6: this compound's biological activities make it a promising candidate for applications in various fields:

Q7: Are there any known instances of biotransformation of this compound by microorganisms?

A7: Yes, research has shown that certain fungal strains can biotransform this compound. For example, a strain isolated from Citrus fruit epicarp converted this compound into various derivatives, including 4-terpineol, γ-terpinene, γ-terpineol, cis and trans-sabinene hydrate, α-terpinene, p-cymene, limonene, terpinolene, and cis and trans-p-menth-2-en-1-ol. [] This biotransformation highlights the potential for using microorganisms to modify this compound and potentially enhance its properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.